molecular formula C9H8F3NO B13107277 1-(5-Amino-2-(trifluoromethyl)phenyl)ethanone

1-(5-Amino-2-(trifluoromethyl)phenyl)ethanone

Cat. No.: B13107277
M. Wt: 203.16 g/mol
InChI Key: ZXDRFGGPGVNESU-UHFFFAOYSA-N
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Description

1-(5-Amino-2-(trifluoromethyl)phenyl)ethan-1-one is an organic compound belonging to the class of trifluoromethylbenzenes. This compound is characterized by the presence of a trifluoromethyl group attached to a benzene ring, along with an amino group and an ethanone moiety. The trifluoromethyl group imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

The synthesis of 1-(5-Amino-2-(trifluoromethyl)phenyl)ethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 5-amino-2-(trifluoromethyl)benzaldehyde with a suitable reagent to introduce the ethanone group. The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts to facilitate the reaction . Industrial production methods may involve large-scale synthesis using cost-effective and readily available reagents to ensure high yield and safety .

Chemical Reactions Analysis

1-(5-Amino-2-(trifluoromethyl)phenyl)ethan-1-one undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-(5-Amino-2-(trifluoromethyl)phenyl)ethan-1-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, influencing various biochemical pathways. The amino group can form hydrogen bonds with target molecules, further stabilizing the compound’s interaction with its targets .

Comparison with Similar Compounds

1-(5-Amino-2-(trifluoromethyl)phenyl)ethan-1-one can be compared with other similar compounds, such as:

The uniqueness of 1-(5-Amino-2-(trifluoromethyl)phenyl)ethan-1-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C9H8F3NO

Molecular Weight

203.16 g/mol

IUPAC Name

1-[5-amino-2-(trifluoromethyl)phenyl]ethanone

InChI

InChI=1S/C9H8F3NO/c1-5(14)7-4-6(13)2-3-8(7)9(10,11)12/h2-4H,13H2,1H3

InChI Key

ZXDRFGGPGVNESU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)N)C(F)(F)F

Origin of Product

United States

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